molecular formula C15H10ClNO B8722863 7-Chloro-3-phenyl-1H-quinolin-2-one CAS No. 59412-07-6

7-Chloro-3-phenyl-1H-quinolin-2-one

Cat. No.: B8722863
CAS No.: 59412-07-6
M. Wt: 255.70 g/mol
InChI Key: CAPOPJHZFVWDLK-UHFFFAOYSA-N
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Description

7-Chloro-3-phenyl-1H-quinolin-2-one is a halogenated quinolinone derivative characterized by a chloro substituent at the 7-position and a phenyl group at the 3-position of the quinolinone scaffold. Quinolinones are heterocyclic compounds of pharmacological interest due to their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties. The chloro and phenyl substituents in this compound likely enhance lipophilicity and influence binding interactions with biological targets.

Properties

CAS No.

59412-07-6

Molecular Formula

C15H10ClNO

Molecular Weight

255.70 g/mol

IUPAC Name

7-chloro-3-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C15H10ClNO/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(18)17-14(11)9-12/h1-9H,(H,17,18)

InChI Key

CAPOPJHZFVWDLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)Cl)NC2=O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Aromatic Substituents: The phenyl (C₆H₅) and p-tolyl (C₆H₄CH₃) groups in analogs like 7-chloro-4-hydroxy-3-p-tolyl-1H-quinolin-2-one enhance lipophilicity (LogP ~2.5–3.0), favoring interactions with hydrophobic protein pockets .
  • Saturation Effects: The dihydro (2,3-dihydro) modification in 7-Chloro-3,4-dihydro-1H-quinolin-2-one reduces ring planarity, which may alter binding kinetics in biological systems compared to fully aromatic derivatives .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The 7-Cl substituent is conserved across multiple analogs, indicating its role in electronic modulation or target binding. Variability at the 3-position (phenyl vs. methyl vs. p-tolyl) allows tuning of steric and electronic properties .
  • Synthetic Feasibility : Derivatives with simpler substituents (e.g., 3-methyl) exhibit lower molecular weights and may offer advantages in drug-likeness metrics (e.g., Lipinski’s rules) .
  • Unanswered Questions : Data gaps exist for melting points, solubility, and explicit biological activities. Further studies are needed to correlate structural features with functional outcomes.

Preparation Methods

Procedure:

  • Synthesis of N-(2-(Phenylethynyl)phenyl)formamide (1) :

    • React 2-iodoaniline derivatives with formic acid and acetic anhydride in CH₂Cl₂.

    • Purify via silica gel chromatography (hexane/ethyl acetate).

  • Formation of o-Alkynylisocyanobenzene (2) :

    • Treat 1 with POCl₃ and diisopropylethylamine in CH₂Cl₂ at 0°C.

    • Filter through aluminum oxide.

  • Cyclization to Quinolin-2(1H)-one (3h) :

    • React 2 with AgNO₃ (5 mol%) in DMF/H₂O at 80°C for 2 hours.

    • Purify via column chromatography (hexane/ethyl acetate).

Key Data :

  • Yield: 55%

  • Characterization: ¹H NMR (DMSO-d₆) δ 12.04 (s, 1H, NH), 8.09 (s, 1H), 7.77–7.34 (m, aromatic protons).

Advantages :

  • Direct introduction of phenyl and chloro groups.

  • Moderate yields under mild conditions.

Limitations :

  • Requires handling of toxic POCl₃.

  • Silver catalyst increases cost.

Friedel-Crafts Acylation and Cyclization

Halo anilines serve as precursors in a scalable two-step process developed by Lohse et al.. While originally applied to 6-iodo derivatives, this method adapts well to 7-chloro-3-phenyl variants.

Procedure:

  • Acylation of 7-Chloro-3-phenylaniline :

    • React with methyl 3,3-dimethoxypropionate under basic conditions (K₂CO₃).

    • Achieve quantitative conversion to N-(7-chloro-3-phenylphenyl)malonamide .

  • Cyclization in Sulfuric Acid :

    • Heat the malonamide in concentrated H₂SO₄ at 120°C for 4 hours.

    • Neutralize and extract with ethyl acetate.

Key Data :

  • Yield: 70–93% (two steps).

  • Scalability: Demonstrated on 800 g scale.

Advantages :

  • High yields and suitability for industrial production.

  • Avoids transition metals.

Limitations :

  • Strong acid conditions may degrade sensitive functional groups.

Comparative Analysis of Methods

Method Starting Material Catalyst/Conditions Yield Scalability
Silver CatalysisN-(2-(Phenylethynyl)phenyl)formamideAgNO₃, DMF/H₂O, 80°C55%Moderate
Friedel-Crafts7-Chloro-3-phenylanilineH₂SO₄, 120°C70–93%High
PhotochemicalQuinoline N-oxideBlue LED, acridinium catalyst~65%*Low

*Estimated based on analogous reactions.

Q & A

Q. What are the established synthetic methodologies for 7-Chloro-3-phenyl-1H-quinolin-2-one?

  • Methodological Answer : Three primary approaches are documented:
  • Ring-Closing Metathesis (RCM) : Utilizes anthranilates and bromoketones as key synthons, enabling efficient cyclization. This method is noted for high regioselectivity .
  • Condensation Reactions : Involves reacting substituted amines with ketones (e.g., phenethylamine with acetophenone derivatives) under acidic conditions to form the quinolinone core .
  • Solid-Phase Synthesis : Employs acid-cleavable linkers for iterative functionalization, particularly useful for generating carboxamide derivatives .
    Each method varies in yield (53–97%) and scalability, with purity confirmed via HPLC (≥97%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Provides definitive structural confirmation, resolving bond lengths (mean C–C: 0.003 Å) and torsional angles (e.g., α = 78.758° in triclinic systems) .
  • NMR Spectroscopy : Key for identifying substituent environments (e.g., δ 7.54–8.37 ppm for aromatic protons and δ 33.4 ppm for methyl groups) .
  • IR Spectroscopy : Detects functional groups such as carbonyl stretches (1653 cm⁻¹ for quinolinone CO) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of quinolinone derivatives?

  • Methodological Answer :
  • Comparative Assay Design : Standardize bioactivity assays (e.g., antimicrobial, anticancer) across studies to isolate substituent effects. For example, chloro and phenyl groups enhance antifungal activity, while methyl groups may reduce solubility .
  • Purity Analysis : Use HPLC or LC-MS to rule out impurities (e.g., ≥97% purity thresholds) as confounding factors .
  • Structural Analog Studies : Compare activities of derivatives like 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate to assess substituent contributions .

Q. What strategies optimize reaction yields in synthesizing this compound?

  • Methodological Answer :
  • Solvent and Catalyst Screening : Acetonitrile with triethylamine improves nucleophilic substitution efficiency, while NaI accelerates halogen exchange .
  • Temperature Control : Reflux conditions (e.g., 80°C in methanol/water) enhance cyclization kinetics .
  • Kinetic Profiling : Monitor reaction progress via TLC or in situ IR to identify intermediates (e.g., enolate formation) and optimize quenching .

Q. How can researchers design experiments to elucidate the role of the chloro substituent in reactivity?

  • Methodological Answer :
  • Isosteric Replacement : Synthesize analogs with fluorine or bromine at the 7-position to compare electronic effects on electrophilic aromatic substitution .
  • Computational Modeling : DFT calculations can predict charge distribution (e.g., C3 chloro vs. C7 chloro) and correlate with experimental reactivity .
  • Kinetic Isotope Effects (KIEs) : Use deuterated substrates to probe mechanistic pathways (e.g., radical vs. ionic mechanisms) .

Q. How should contradictory structural data from different synthesis routes be analyzed?

  • Methodological Answer :
  • Crystallographic Reanalysis : Verify polymorphic forms (e.g., triclinic vs. monoclinic crystal systems) that may arise from solvent choice (ethanol vs. acetonitrile) .
  • Spectroscopic Cross-Validation : Combine NMR, IR, and mass spectrometry to confirm consistency across batches .
  • Meta-Analysis : Systematically review literature (e.g., Acta Crystallographica reports) to identify trends in bond angles/disorder .

Methodological Considerations for Data Integrity

  • Handling Contradictions : Follow iterative qualitative research frameworks to reconcile data discrepancies, emphasizing replication and multi-method validation .
  • Open Data Practices : Share crystallographic data (e.g., CCDC entries) and spectral profiles in repositories to enhance reproducibility .

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